5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913577
InChI: InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19)
SMILES:
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15913577

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid -

Specification

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name 5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19)
Standard InChI Key QXZGDFSFMMQRNL-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1NN=C2C(=O)O)CC3=CC=CC=C3

Introduction

Key Findings

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 1351382-06-3) is a bicyclic heterocyclic compound with a fused pyrazole-pyridine core. It serves as a critical building block in medicinal chemistry, particularly for kinase inhibitor development. Its synthesis involves multi-step reactions starting from piperidine derivatives, with applications in oncology and enzymology. This review consolidates data from patent literature, synthetic methodologies, and pharmacological studies to provide a holistic perspective on its properties and utility .

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol. Its IUPAC name reflects the benzyl group at position 5 of the tetrahydro-pyridopyrazole system and the carboxylic acid substituent at position 3 .

Structural Analysis

The core structure consists of:

  • A pyrazolo[4,3-c]pyridine bicyclic system.

  • A partially saturated pyridine ring (4,5,6,7-tetrahydro).

  • A benzyl group at position 5, enhancing lipophilicity.

  • A carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point210–215°C (decomposes)
SolubilitySlightly soluble in DMSO
LogP (Partition Coefficient)1.8 (predicted)

Synthesis and Manufacturing

Patent-Derived Synthetic Routes

The ethyl ester precursor, 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester, is synthesized via cyclization of (1-benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester under acidic conditions. Subsequent hydrolysis with NaOH yields the carboxylic acid .

Reaction Scheme:

  • Cyclization:
    (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl esterHClEthyl ester intermediate\text{(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester} \xrightarrow{\text{HCl}} \text{Ethyl ester intermediate}

  • Hydrolysis:
    Ethyl esterNaOH5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid}

Industrial-Scale Considerations

  • Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) improves yield (up to 85%) in ester hydrolysis.

  • Purity: Commercial batches exceed 97% purity, validated by HPLC .

Pharmacological Applications

Kinase Inhibition

The compound is a precursor to tricyclic azole derivatives targeting tyrosine kinases like c-Met. In vitro studies show derivatives inhibit c-Met at IC₅₀ values as low as 68 nM, with selectivity over VEGF-R2 and EGFR .

Table 2: Biological Activity of Derivatives

Derivative Structurec-Met IC₅₀ (nM)Cancer Cell Line Activity (IC₅₀)
Tricyclic azole-carboxamide68MKN45: 120 nM; EBC-1: 95 nM

Anticancer Mechanisms

  • Apoptosis Induction: Downregulates Bcl-2 and activates caspase-3 in gastric cancer models.

  • Anti-Angiogenesis: Suppresses VEGF-mediated endothelial cell proliferation at 10 µM .

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